2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide

Kinase selectivity Regioisomer SAR Morpholinopyridine pharmacophore

Researchers seeking to map the kinase selectivity of morpholinopyridine isonicotinamides need an authenticated, pure sample of the 2-methoxyethoxy variant. This compound addresses the gap in comparative SAR data for the 2-substituent, which influences permeability and metabolic stability. - Enables head-to-head kinome profiling against LXH254 and the THF analog to quantify selectivity shifts. - Supplied with a Certificate of Analysis (LC-MS, 1H NMR) confirming ≥95% purity, eliminating identity uncertainty. - Ready stock ensures rapid deployment in DiscoverX KINOMEscan or Reaction Biology Corp HotSpot assays.

Molecular Formula C19H24N4O4
Molecular Weight 372.425
CAS No. 2034276-10-1
Cat. No. B2377072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide
CAS2034276-10-1
Molecular FormulaC19H24N4O4
Molecular Weight372.425
Structural Identifiers
SMILESCOCCOC1=NC=CC(=C1)C(=O)NCC2=CC(=NC=C2)N3CCOCC3
InChIInChI=1S/C19H24N4O4/c1-25-10-11-27-18-13-16(3-5-21-18)19(24)22-14-15-2-4-20-17(12-15)23-6-8-26-9-7-23/h2-5,12-13H,6-11,14H2,1H3,(H,22,24)
InChIKeyFGLNOCOILBMTDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Pharmacophoric Classification


2-(2-Methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide (CAS 2034276-10-1, molecular formula C19H24N4O4, molecular weight 372.43 g/mol) is a fully synthetic small molecule belonging to the 2-substituted isonicotinamide class bearing a 2-morpholinopyridin-4-yl methylamine moiety . This chemotype is structurally related to the morpholinopyridine isonicotinamide family that includes the clinically advanced, Novartis-developed RAF inhibitor LXH254 (N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide) [1]. The compound incorporates a 2-methoxyethoxy side chain on the isonicotinamide core and a morpholino-substituted pyridine linked via a methylene bridge to the amide nitrogen—a scaffold topology recognized in kinase inhibitor design, particularly against PI3K, RAF, and ATR kinase families [2]. It is supplied exclusively for non-human research purposes.

Scaffold 2-Substituted isonicotinamide kinase inhibitor class
Pharmacophore 2-Morpholinopyridin-4-ylmethyl moiety (RAF/PI3K/ATR design)
Research context Kinase selectivity profiling; non-human research use only

Why Generic Analogs Cannot Substitute


Simply substituting 2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide with a generic isonicotinamide or morpholinopyridine derivative is scientifically unsound because (i) the specific 2-morpholinopyridin-4-yl regioisomer is a critical selectivity determinant within the kinase pharmacophore, as demonstrated by the RAF inhibitor LXH254 where the 6-morpholinopyridine substitution pattern is essential for CRAF/BRAF selectivity [1]; (ii) the 2-methoxyethoxy side chain modulates solubility, permeability, and metabolic stability compared to hydroxyethoxy or unsubstituted analogs, directly influencing pharmacokinetic profile [2]; and (iii) the methylene-linked amide geometry establishes a distinct conformational preference that affects target binding, in contrast to directly-linked aniline-based isonicotinamides such as 2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide (CAS 2034316-99-7) where the removal of the pyridine nitrogen and altered vector angle are predicted to shift kinase selectivity [3]. The evidence detailed below quantifies these differential features where data are available and identifies key data gaps requiring experimental resolution before analog interchange can be justified.

Regioisomer mismatch
4-ylmethyl vs 3-ylmethyl morpholinopyridine attachment may shift kinase selectivity profile; LXH254 class SAR suggests regioisomer sensitivity.
Side chain divergence
Methoxyethoxy (no H-bond donor) vs hydroxyethoxy alters predicted lipophilicity and permeability; solubility and metabolic stability may differ.
Linker architecture
Methylene-bridged morpholinopyridine vs directly-linked morpholinophenyl changes H-bond capacity, ring electronics, and conformational flexibility.

Differentiation Evidence Against Closest Analogs


Morpholinopyridine Regioisomer Selectivity

Within the morpholinopyridine isonicotinamide chemotype, the position of the methylene-linked morpholinopyridine attachment is a critical determinant of kinase binding. The target compound attaches the 2-morpholinopyridine at the 4-position via a methylene bridge to the isonicotinamide nitrogen. Its direct regioisomer, 2-(2-methoxyethoxy)-N-((2-morpholinopyridin-3-yl)methyl)isonicotinamide, shifts the attachment to the 3-position, altering the dihedral angle between the pyridine and isonicotinamide rings . While no published direct head-to-head kinase profiling data exist for the 4-yl vs. 3-yl regioisomers, the well-characterized RAF inhibitor LXH254 demonstrates that the morpholinopyridine regiochemistry is a primary selectivity filter for CRAF vs. BRAF inhibition (LXH254, 6-morpholinopyridin-4-yl substitution, achieves single-digit nanomolar CRAF potency with >100-fold selectivity over a broad kinase panel) [1]. By class-level inference, the 2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide 4-ylmethyl regioisomer is predicted to exhibit a distinct kinase selectivity fingerprint compared to the 3-ylmethyl analog .

Regioisomer Selectivity
Class-level
Target: 4-ylmethyl morpholinopyridine
Comparator: 3-ylmethyl analog
Regioisomer may shift kinase binding; verify in assay
LXH254 >100-fold CRAF selectivity supports regioisomer sensitivity; no direct data
Kinase selectivity Regioisomer SAR Morpholinopyridine pharmacophore

Methoxyethoxy Side Chain Property Profile

The terminal group on the isonicotinamide 2-position ether substituent governs lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability. The target compound bears a 2-methoxyethoxy group (R–O–CH2CH2–O–CH3), whereas its closest structural analogs carry a 2-hydroxyethoxy group (as in LXH254's pyridine side chain), a tetrahydrofuran-3-yloxy group (as in N-((2-morpholinopyridin-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, CAS 1904432-34-3), or a simple methoxy group . The methoxy termination (vs. hydroxy in LXH254) eliminates a hydrogen-bond donor, which is predicted to increase passive membrane permeability (cLogP increase of approximately 0.5–0.8 log units by group contribution methods) while reducing aqueous solubility compared to the hydroxyethoxy congener [1]. The tetrahydrofuran-3-yloxy analog (CAS 1904432-34-3) replaces the flexible ethylene glycol-like chain with a constrained cyclic ether, which alters conformational entropy and may shift target binding kinetics. No experimentally measured logP, solubility, or permeability data are publicly available for the target compound .

Side Chain Profile
Class-level
0 HBD cLogP ~1.2–1.8 vs hydroxyethoxy: 1 HBD
Lipophilicity and H-bond capacity differ; verify property impact
Predicted values; no experimental logP or solubility
Solubility Permeability Metabolic stability Physicochemical property

Linker Architecture: Methylene-Bridged vs. Directly-Linked

The target compound employs a methylene-bridged 2-morpholinopyridine where the pyridine nitrogen can act as a hydrogen-bond acceptor. In contrast, 2-(2-methoxyethoxy)-N-(4-morpholinophenyl)isonicotinamide (CAS 2034316-99-7) replaces the pyridine ring with a phenyl ring, removing the pyridine nitrogen and eliminating the methylene spacer [1]. This substitution alters (i) the hydrogen-bonding capacity (loss of pyridyl N as H-bond acceptor), (ii) the electronic character of the aromatic ring (pyridine is electron-deficient vs. electron-rich aniline), and (iii) the conformational degrees of freedom (methylene linker provides flexibility between the isonicotinamide amide and the morpholinopyridine/phenyl group) . In the RAF inhibitor LXH254, the morpholinopyridine moiety (rather than morpholinophenyl) was essential for achieving CRAF selectivity, as documented in the published SAR optimization path [2]. No published comparative kinase inhibition data exist for the target compound vs. its morpholinophenyl analog.

Linker Architecture
Class-level
Target: methylene-bridged morpholinopyridine
Analog: directly-linked morpholinophenyl (CAS 2034316-99-7)
Pyridine N and linker flexibility affect target binding
LXH254 program selected morpholinopyridine for CRAF selectivity
Kinase selectivity Linker SAR Morpholinophenyl vs. morpholinopyridine

Kinase Inhibition Profile in PI3Kα and DNA-PK Assays

Limited kinase inhibition data for this compound class are accessible through the BindingDB-curated US Patent US9453031 dataset. A compound within the same tricyclic morpholinopyridine chemotype (BDBM251581, a close structural relative containing a morpholinopyridine-fused tricyclic core and a sulfonyl cyclopropyl substituent) was profiled against PI3Kα, DNA-PK, and mTOR using the ADP Hunter Plus homogeneous assay platform [1]. That compound exhibited an IC50 of 2,400 nM against PI3Kα (pH 7.5, 25°C) and 10,000 nM against DNA-PK (pH 7.5, 37°C), indicating approximately 4.2-fold selectivity for PI3Kα over DNA-PK under the assay conditions [1]. Critically, the target compound 2-(2-methoxyethoxy)-N-((2-morpholinopyridin-4-yl)methyl)isonicotinamide has NOT been directly assayed in this or any other publicly disclosed kinase panel. These data are provided only to illustrate the kinase inhibition potential of the morpholinopyridine isonicotinamide scaffold class and should not be misinterpreted as measured values for the target compound.

Kinase Inhibition (Analog)
Class-level
PI3Kα IC50 2,400 nM; DNA-PK 10,000 nM
Scaffold shows μM-range inhibition; target compound not tested
ADP Hunter assay; data from close analog BDBM251581 only
PI3K alpha DNA-PK Kinase selectivity ADP Hunter assay

IMPDH1/2 Inhibition Data and Identity Caveats

The BindingDB entry BDBM50369347 (CHEMBL605452) records a Ki of 260 nM for the target compound against human IMPDH1 (inosine-5'-monophosphate dehydrogenase 1) using NAD as substrate, and a Ki of 270 nM against IMPDH2, curated from the University of Camerino and deposited in ChEMBL [1]. However, the SMILES string associated with this BindingDB monomer (NC(=O)c1c[se]c(c1)C1O[C@H](COP(O)(=O)OP(O)(=O)O...) corresponds to a selenophene-containing nucleotide analog, NOT the target isonicotinamide compound. This indicates a database curation error where the compound name has been incorrectly mapped to a ligand structure. Consequently, the IMPDH Ki values of 260–270 nM must be considered UNRELIABLE for the target compound until independently verified [1]. Similarly, BDBM50247349 (CHEMBL4072005) reports an EC50 of 1,300 nM for PRMT3 binding, but the associated SMILES is a quinoline-amide derivative unrelated to the target chemotype [2]. Researchers must independently confirm any IMPDH or PRMT3 activity.

IMPDH Data Caution
Data to verify
Reported IMPDH1 Ki 260 nM; IMPDH2 Ki 270 nM
Database identity mismatch; require orthogonal confirmation
SMILES in BindingDB do not match target compound structure
IMPDH Inosine monophosphate dehydrogenase Nucleotide metabolism ChEMBL curation

Molecular Property Comparison with Closest Analogs

The target compound (MW 372.43, molecular formula C19H24N4O4) is differentiated from its closest purchasable analogs by its intermediate molecular weight, balanced hydrogen-bonding profile, and moderate predicted lipophilicity. The nearest purchasable analog, N-((2-morpholinopyridin-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (CAS 1904432-34-3, MW 384.44, C20H24N4O4), has a higher molecular weight (+12 Da) due to the tetrahydrofuran ring, with potentially reduced aqueous solubility . The simpler analog 2-Morpholinoisonicotinamide (CAS 1086397-58-1, MW 207.23, C10H13N3O2) lacks both the 2-alkoxy substituent and the methylene-linked morpholinopyridine, making it unsuitable for SAR studies targeting the isonicotinamide 2-position . PubChem-computed properties for a structurally related 2-(2-methoxyethoxy)isonicotinamide (CID 92084358, CAS 2034274-09-2) indicate XLogP3-AA = 2.2, HBD = 1, HBA = 5, and 9 rotatable bonds for a methoxyphenethyl analog; the target compound is predicted to have similar or slightly lower lipophilicity due to the more polar morpholinopyridine moiety [1].

Property Comparison
Class-level
MW 372.4 cLogP ~1.5 HBD 1 HBA 8 Rot. bonds 9
Occupies distinct property space vs THF and simple analogs
Predicted properties; confirm experimentally
Drug-likeness Lead-likeness Physicochemical property Oral bioavailability prediction

Recommended Research Applications


Kinase Selectivity Profiling Across RAF, PI3K, and ATR Panels

Given the established kinase inhibitory activity of morpholinopyridine isonicotinamide derivatives (e.g., LXH254 as a CRAF/BRAF inhibitor and morpholinopyridine analogs as ATR inhibitors per WO2021012049A1), the target compound is most rationally deployed in broad kinase selectivity panels to define the contribution of the 2-methoxyethoxy-isonicotinamide core and the 4-ylmethyl morpholinopyridine attachment to kinase selectivity [1]. The well-characterized LXH254 (which differs in its isonicotinamide 2-substituent and pyridine connectivity) serves as an ideal positive control for RAF-family profiling, while the availability of the 3-ylmethyl regioisomer and the morpholinophenyl analog enables systematic regioisomer and linker SAR studies to quantify selectivity shifts across the kinome [2]. Procurement of the target compound alongside these comparators is scientifically justified for kinase panel screening (e.g., DiscoverX KINOMEscan or Reaction Biology Corp HotSpot assays).

Physicochemical and ADME Comparison of Ether Side Chains

The methoxyethoxy side chain of the target compound eliminates the terminal hydroxyl H-bond donor present in the clinically advanced LXH254 (hydroxyethoxy analog), predicting improved passive permeability at the potential expense of aqueous solubility [1]. This makes the target compound a valuable tool for quantifying the permeability-solubility trade-off within the morpholinopyridine isonicotinamide series. Parallel artificial membrane permeability assay (PAMPA) and kinetic solubility measurements, comparing the target compound head-to-head with the THF analog (CAS 1904432-34-3) and LXH254, would provide the first experimental property data for this underexplored side-chain variant and inform whether methoxy termination offers a meaningful ADME advantage [2].

IMPDH Target Engagement Validation

The BindingDB-reported IMPDH1 Ki of 260 nM, although flagged for potential chemical identity mismatch, warrants experimental follow-up using authenticated compound [1]. Users should procure the target compound with certificate of analysis (LC-MS, 1H NMR) confirming identity and purity ≥95%, then test in a validated IMPDH enzymatic assay (e.g., monitoring NADH production at 340 nm) alongside mycophenolic acid as a positive control [2]. If confirmed, IMPDH inhibition by this chemotype would represent a novel mechanistic entry point distinct from the kinase-centric profile of related morpholinopyridine isonicotinamides, thereby expanding the compound's research utility into nucleotide metabolism and immunosuppression biology.

Chemical Biology Probe Development via Affinity Proteomics

The target compound's modular structure—with a morpholinopyridine moiety suitable for kinase hinge binding, a methoxyethoxy side chain amenable to linker derivatization, and a free isonicotinamide NH for potential bioconjugation—positions it as a candidate for affinity-based chemoproteomics target deconvolution [1]. A derivative bearing a terminal alkyne or primary amine on the methoxyethoxy chain could be synthesized and used in pull-down experiments (e.g., competitive ABPP or SILAC-based quantitative proteomics) to identify the full cellular target engagement profile of this chemotype. This approach is particularly valuable given the absence of published selectivity data and the uncertainty around the compound's primary molecular target(s) [2].

Application
Selection Property
Validation Focus
Kinase Selectivity Profiling
Broad kinase panel screening (RAF/PI3K/ATR)
Define regioisomer and linker SAR across kinome
Physicochemical ADME Comparison
Methoxyethoxy vs hydroxyethoxy property trade-off
PAMPA and kinetic solubility measurement
IMPDH Target Engagement
IMPDH1/2 enzymatic assay with authenticated compound
Confirm Ki and rule out database misattribution
Chemical Biology Probe Development
Derivatizable scaffold for affinity proteomics
Identify cellular target engagement profile
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